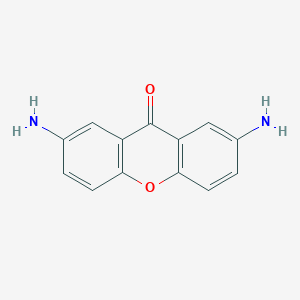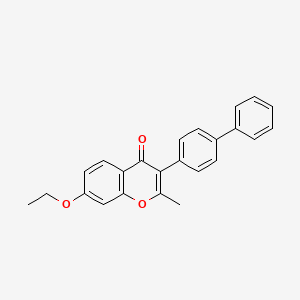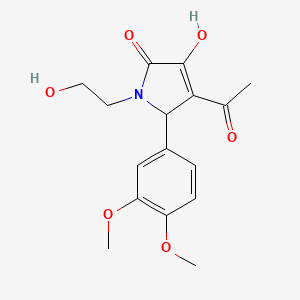
2,7-diamino-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-9H-xanthen-9-one is a compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The molecular formula of this compound is C13H10N2O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 2,7-diamino-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthones often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of xanthone synthesis . These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diamino-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,7-Diamino-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, xanthone derivatives have shown promising activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . The compound’s ability to inhibit α-glucosidase makes it a potential candidate for diabetes treatment . Additionally, its unique structure allows for the development of new therapeutic agents targeting various biological pathways .
Mecanismo De Acción
The mechanism of action of 2,7-diamino-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in inflammation . The compound’s ability to inhibit α-glucosidase is attributed to its interaction with the enzyme’s active site, preventing the breakdown of carbohydrates and thus regulating blood sugar levels .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,7-diamino-9H-xanthen-9-one include other xanthone derivatives such as 2-hydroxyxanthones, 3-hydroxyxanthones, and various dihydroxyxanthones . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique properties and biological activities. The presence of amino groups at positions 2 and 7 enhances its potential as a therapeutic agent, particularly in anti-cancer and anti-inflammatory applications .
Propiedades
IUPAC Name |
2,7-diaminoxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLPNNQYMFUNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-(3-propanoylpiperidin-1-yl)propan-1-one](/img/structure/B5177327.png)
![4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B5177334.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5177336.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5177344.png)

![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5177356.png)
![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)


![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)
![2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B5177409.png)
![3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B5177411.png)
![2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5177429.png)
